molecular formula C11H19NO3 B1517291 Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate CAS No. 2091951-57-2

Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1517291
CAS No.: 2091951-57-2
M. Wt: 213.27 g/mol
InChI Key: VWSBNWIPICCWAM-MRVPVSSYSA-N
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Description

Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a methyl substituent at the 3R position, and a ketone (oxo) group at the 4-position. This compound is structurally significant in medicinal chemistry and organic synthesis, often serving as a key intermediate for pharmaceuticals due to its stereochemical rigidity and functional group diversity.

Properties

IUPAC Name

tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBNWIPICCWAM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment:

Environmental factors (e.g., pH, temperature, presence of other molecules) influence the compound’s efficacy and stability. For instance, pH variations can affect its solubility and bioavailability.

Biological Activity

Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 181269-69-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been shown to exhibit inhibitory effects on specific enzymes, which can lead to alterations in metabolic processes.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Target/Mechanism Effect References
Enzyme InhibitionMonoacylglycerol lipase (MAGL)Reduces lipid metabolism
Antioxidant PropertiesReactive oxygen species scavengingProtects against oxidative stress
Neuroprotective EffectsTrkB receptor agonismPromotes neuronal survival
CytotoxicityInduces apoptosis in cancer cell linesPotential anti-cancer activity

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that this compound acts as a selective TrkB receptor agonist, enhancing neuroprotective signaling pathways. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease by promoting neuronal survival and reducing apoptosis .
  • Anti-Cancer Activity : Research indicated that the compound exhibits cytotoxic effects on various cancer cell lines through the induction of apoptosis. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
  • Inhibition of Lipid Metabolism : The compound was found to inhibit MAGL, an enzyme crucial for lipid metabolism. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects including pain relief and appetite regulation .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments indicate that it may cause skin irritation and has harmful effects if ingested. Care should be taken during handling and application in research settings .

Scientific Research Applications

Intermediate for Drug Synthesis

Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural characteristics allow it to be modified into different derivatives, which can exhibit diverse biological activities. For instance, it is utilized in the preparation of optically active piperidine derivatives that are crucial in the development of therapeutic agents targeting multiple diseases .

Antimicrobial and Antitubercular Activities

Recent studies have highlighted the potential of derivatives of this compound as inhibitors against Mycobacterium tuberculosis. These compounds have shown promising results in vitro and in vivo, indicating their efficacy against tuberculosis infections . The ability to modify the compound's structure enhances its selectivity and potency against bacterial targets.

General Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Optical Resolution : The racemic mixture is resolved to obtain the desired enantiomer using chiral reagents.
  • Reactions with Bases : The compound is often synthesized through reactions involving bases such as sodium hydroxide or potassium tert-butoxide under controlled conditions to ensure high yields and purity .

Industrial Production

Recent advancements have focused on the industrial-scale production of this compound, emphasizing cost-effectiveness and efficiency. Methods have been developed that utilize commercially available reagents and solvents, enabling the large-scale synthesis of highly pure optically active forms .

Case Study: Drug Development for Tuberculosis

A specific study evaluated the efficacy of a derivative of this compound in a mouse model of tuberculosis. The compound was administered at varying doses, demonstrating significant antimicrobial activity compared to standard treatments . This case underscores the potential for developing new antitubercular drugs based on this scaffold.

Case Study: Cardiovascular Drug Research

Another investigation explored the use of this compound derivatives in cardiovascular research, particularly concerning ion channel modulation. The derivatives were tested for their effects on hERG potassium channels, revealing insights into their safety profiles and potential therapeutic applications .

Summary Table of Applications

Application AreaSpecific Use CasesOutcomes/Findings
Pharmaceutical SynthesisIntermediate for drug developmentKey role in synthesizing piperidine derivatives
Antimicrobial ResearchInhibitors for Mycobacterium tuberculosisPromising efficacy in vitro and in vivo
Cardiovascular ResearchIon channel modulationInsights into safety profiles

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

a. Position 3 Modifications

  • Target Compound : Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
    • Features a methyl group at the 3R position, contributing to steric effects and chiral resolution .
  • tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate (): Replaces the methyl group with a pyrimidine-linked amino substituent. Increased molecular complexity enhances binding affinity in kinase inhibitors (TLC: Rf 0.23, hexane:ethyl acetate = 9:1) .
  • tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate (): Incorporates carbamoyl and methoxyimino groups at positions 3 and 4.

b. Position 4 Modifications

  • Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate ():
    • Substitutes the oxo group with a fluorinated aryl ring.
    • Enhanced lipophilicity (CAS: 1354953-08-4) makes it suitable for CNS-targeting drug candidates .
  • tert-Butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate (): Methoxyimino group at position 4 increases stability against oxidation .

c. Functional Group Additions

  • 1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate ():
    • Dicarboxylate structure with ester groups at positions 1 and 3.
    • Synthesized via Boc protection (Boc₂O), yielding a crystalline solid (TLC validated) .
Ring Size and Backbone Variations
  • tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate (): Five-membered tetrahydrofuran ring instead of piperidine. Reduced ring strain alters reactivity and solubility (Molecular Weight: N/A) .
  • 1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate ():
    • Partially unsaturated dihydropyridine backbone.
    • Increased conjugation impacts UV absorption and redox properties .

Preparation Methods

Optical Resolution of Racemic Precursor (Step 1)

  • Starting Material : Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (compound I).
  • Process : Optical resolution is performed to separate the desired (3R) enantiomer (compound II).
  • Method : Typically involves chiral resolving agents or selective crystallization.
  • Outcome : High purity optically active intermediate (compound II) is obtained.
  • Notes : The opposite enantiomer remaining after resolution can be racemized and recycled to improve overall yield and reduce waste.

Base-Mediated Transformation (Step 2)

  • Reaction : Compound II is reacted with a base to form compound III.
  • Bases Used : Sodium hydroxide, ammonium hydroxide, potassium hydroxide, or lithium hydroxide.
  • Solvents : Water, dichloromethane, toluene, ethyl acetate, methyl ethyl ketone, or their mixtures.
  • Conditions : Reaction temperature is typically maintained between 20 to 40 °C, preferably 25 to 35 °C.
  • Purpose : This step prepares the intermediate for carbamate formation.

Carbamate Formation (Step 3)

  • Reaction : Compound III is reacted with di-tert-butyl dicarbonate (Boc2O) to form the target this compound (compound IV).
  • Conditions : Standard carbamate formation conditions apply, often in an organic solvent under mild temperatures.
  • Outcome : High yield of the optically active tert-butyl carbamate derivative.

Racemization and Recycling (Step 4)

  • Purpose : To convert the undesired enantiomer from Step 1 back into the racemic mixture for reuse.
  • Bases and Solvents : Similar to Step 2, various bases and solvents can be employed.
  • Conditions : Mild temperatures (20 to 40 °C) facilitate racemization without decomposition.
  • Benefit : Enhances overall process efficiency and economy by reducing reagent loss.

Experimental Procedure Example

Step Reagents/Conditions Description Yield/Outcome
1 Optical resolution of racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate Separation of (3R) enantiomer High purity compound II obtained
2 Reaction of compound II with base (e.g., KOH) in solvents like water or ethyl acetate at 25-35 °C Formation of compound III Efficient conversion
3 Reaction of compound III with di-tert-butyl dicarbonate in organic solvent Carbamate formation High yield of compound IV
4 Racemization of undesired enantiomer with base in solvent at 20-40 °C Recycling step Increased overall yield

Research Findings and Data Summary

  • The method enables industrial-scale production of highly pure optically active this compound using commercially available reagents and solvents .
  • The racemization and recycling step significantly improves yield and reduces reagent consumption.
  • The process is economical and scalable , suitable for pharmaceutical intermediate synthesis.
  • Reaction conditions are mild, avoiding harsh reagents or extreme temperatures, enhancing safety and environmental compatibility.

Additional Experimental Details from Literature

An example experimental protocol involves:

  • Charging a flask with racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, purging with nitrogen.
  • Cooling the mixture to -78 °C in dry ice-acetone bath.
  • Adding potassium tert-butoxide solution dropwise.
  • Gradual warming to 0 °C, followed by addition of methyl 3-methoxy acrylate.
  • Subsequent addition of N-phenyl bis-trifluoromethane sulfonamide at low temperature.
  • Workup includes aqueous sodium bicarbonate extraction, drying, and flash chromatography to isolate intermediates.
  • Final product purification yields the target compound with high purity and yield.

Summary Table of Key Parameters

Parameter Details
Starting Material Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
Optical Resolution Chiral resolving agents or selective crystallization
Base for Transformation NaOH, KOH, NH4OH, LiOH
Solvents Water, DCM, toluene, ethyl acetate, MEK
Temperature Range 20–40 °C (optimal 25–35 °C)
Carbamate Formation Reagent Di-tert-butyl dicarbonate
Yield High (exact yields depend on scale and conditions)
Purity High optical purity achieved
Recycling Racemization of undesired enantiomer improves yield

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step routes starting from functionalized piperidine derivatives. A common approach involves:

Alkylation : Introducing the tert-butyl carbamate group via reaction with tert-butyl bromoacetate in the presence of strong bases (e.g., NaH or KOtBu) in solvents like THF or DMF.

Oxidation : Selective oxidation of the 4-position using oxidizing agents like PCC (pyridinium chlorochromate) or Swern conditions to form the ketone .

  • Critical Note : Stereochemical control at the 3R-methyl group may require chiral auxiliaries or enantioselective catalysis.

Q. How is the stereochemical integrity of the 3R-methyl group ensured during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or diastereomeric salt formation to separate enantiomers post-synthesis.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during alkylation steps to favor the 3R configuration .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula.
  • X-ray Crystallography : Resolves absolute configuration; SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream reactions?

  • Methodological Answer :

  • Protection/Deprotection : The tert-butyl group is stable under basic/acidic conditions but cleavable via TFA (trifluoroacetic acid), enabling selective functionalization of the piperidine nitrogen.
  • Electronic Effects : The electron-withdrawing carbamate modulates nucleophilicity at the nitrogen, affecting its participation in coupling reactions (e.g., Buchwald-Hartwig amination) .

Q. What strategies optimize the oxidation step to avoid over-oxidation or side reactions?

  • Methodological Answer :

  • Controlled Conditions : Use mild oxidizing agents (e.g., TEMPO/NaOCl) or low temperatures to prevent ketone degradation.
  • In-Situ Monitoring : Employ FTIR or Raman spectroscopy to track ketone formation and halt the reaction at completion .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalysts, solvents, and temperatures to identify optimal conditions (e.g., DMF vs. THF for alkylation).
  • Reproducibility Checks : Validate purity via HPLC and confirm intermediates’ structures using 19^19F NMR (if fluorinated analogs are used) .

Application-Oriented Questions

Q. What role does this compound play in drug discovery pipelines?

  • Methodological Answer :

  • Intermediate for Bioactive Molecules : The 4-oxopiperidine scaffold is prevalent in kinase inhibitors and GPCR modulators.
  • Case Study : Derivatives of similar tert-butyl piperidine carboxylates show activity in preclinical models of neurodegenerative diseases via σ-1 receptor modulation .

Q. How can researchers assess the compound’s interaction with biological targets?

  • Methodological Answer :

  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Docking Studies : Employ molecular dynamics simulations to predict interactions with target proteins (e.g., cytochrome P450 enzymes) .

Data Contradiction and Resolution

Q. Why do crystallographic data sometimes conflict with computational predictions for this compound?

  • Methodological Answer :

  • Crystal Packing Effects : Non-covalent interactions (e.g., hydrogen bonding) in the solid state may alter bond angles compared to gas-phase DFT calculations.
  • Refinement Protocols : Ensure SHELX parameters (e.g., displacement ellipsoids) are optimized during structure refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate

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